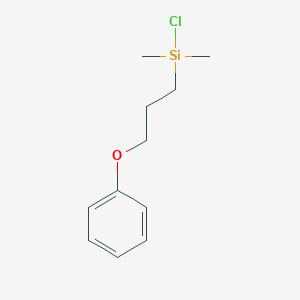

3-Phenoxypropyldimethylchlorosilane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

chloro-dimethyl-(3-phenoxypropyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17ClOSi/c1-14(2,12)10-6-9-13-11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDZQZJKHGHWQJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCCOC1=CC=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90598461 | |

| Record name | Chloro(dimethyl)(3-phenoxypropyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69733-73-9 | |

| Record name | Chloro(dimethyl)(3-phenoxypropyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Phenoxypropyldimethylchlorosilane

Foreword: The Strategic Importance of 3-Phenoxypropyldimethylchlorosilane

This compound (CAS No. 69733-73-9) is a versatile organosilicon compound of significant interest to researchers and professionals in drug development, materials science, and organic synthesis. Its unique molecular architecture, featuring a reactive chlorosilyl group and a phenoxypropyl moiety, makes it a valuable intermediate for the synthesis of a wide array of high-value molecules.[1][2] The chlorosilyl group provides a reactive handle for substitution and coupling reactions, enabling the facile introduction of the phenoxypropyl group into various molecular scaffolds.[2] This attribute is particularly crucial in the development of novel pharmaceuticals, agrochemicals, and specialty polymers where precise molecular design is paramount.[2] Furthermore, its role as a precursor to specialty silane coupling agents is vital for enhancing the interfacial adhesion between inorganic fillers and polymer matrices, leading to advanced composite materials with superior mechanical and thermal properties.[1] This guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and critical process considerations.

Primary Synthetic Pathway: Hydrosilylation of Allyl Phenyl Ether

The most prevalent and industrially viable method for the synthesis of this compound is the hydrosilylation of allyl phenyl ether with dimethylchlorosilane. This reaction involves the addition of the Si-H bond of dimethylchlorosilane across the carbon-carbon double bond of allyl phenyl ether, typically catalyzed by a transition metal complex.

Reaction Mechanism: The Chalk-Harrod Mechanism

The platinum-catalyzed hydrosilylation of alkenes is widely understood to proceed via the Chalk-Harrod mechanism. This catalytic cycle involves the following key steps:

-

Oxidative Addition: The hydrosilane (dimethylchlorosilane) oxidatively adds to the platinum(0) catalyst to form a platinum(II) hydride complex.

-

Olefin Coordination: The alkene (allyl phenyl ether) coordinates to the platinum(II) complex.

-

Migratory Insertion: The coordinated alkene inserts into the platinum-hydride bond. This step is typically regioselective, favoring the formation of the anti-Markovnikov product, which in this case is the desired this compound.

-

Reductive Elimination: The final product is released from the platinum complex through reductive elimination, regenerating the active platinum(0) catalyst.

dot graph "Chalk-Harrod Mechanism" { graph [layout=dot, rankdir=LR, splines=true, overlap=false, nodesep=0.5, ranksep=1.2]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Pt0 [label="Pt(0) Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; HSi [label="HSi(CH₃)₂Cl\n(Dimethylchlorosilane)", fillcolor="#F1F3F4", fontcolor="#202124"]; Olefin [label="Allyl Phenyl Ether", fillcolor="#F1F3F4", fontcolor="#202124"]; ComplexA [label="Oxidative Addition\nComplex\n(H)Pt(II)(Si(CH₃)₂Cl)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ComplexB [label="Olefin Coordinated\nComplex", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ComplexC [label="Migratory Insertion\nProduct", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="3-Phenoxypropyldimethyl-\nchlorosilane", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Pt0 -> ComplexA [label=" + HSi(CH₃)₂Cl"]; ComplexA -> ComplexB [label=" + Allyl Phenyl Ether"]; ComplexB -> ComplexC [label=" Migratory\n Insertion"]; ComplexC -> Product [label=" Reductive\n Elimination"]; Product -> Pt0 [style=dashed, label=" Catalyst\n Regeneration"]; } caption: "Figure 1: Simplified Chalk-Harrod mechanism for the hydrosilylation of allyl phenyl ether."

Catalyst Systems

Platinum-based catalysts are the most effective and widely used for the hydrosilylation of allyl phenyl ether. Common choices include:

-

Speier's Catalyst (H₂PtCl₆): A solution of hexachloroplatinic acid in a suitable solvent, such as isopropanol.

-

Karstedt's Catalyst (Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex): Known for its high activity at low concentrations.

While highly effective, platinum catalysts can be expensive. Research into alternative, more cost-effective catalysts based on other transition metals is ongoing.

Side Reactions and Control

The primary side reaction of concern in the hydrosilylation of allyl ethers is the isomerization of the allyl group to a propenyl group, which is unreactive towards hydrosilylation. This can be minimized by careful control of reaction temperature and catalyst selection. Additionally, the presence of impurities in the starting materials can lead to catalyst deactivation and the formation of byproducts. Therefore, the use of high-purity reactants is crucial for achieving high yields and product purity.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative procedure for the synthesis of this compound based on analogous hydrosilylation reactions.

Materials:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |

| Allyl Phenyl Ether | 134.18 | 134.2 g | 1.0 |

| Dimethylchlorosilane | 94.62 | 104.1 g (110 mL) | 1.1 |

| Karstedt's Catalyst | - | 10-20 ppm Pt | - |

| Anhydrous Toluene | - | 250 mL | - |

Equipment:

-

500 mL three-necked round-bottom flask

-

Reflux condenser with a drying tube

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle with a temperature controller

-

Inert gas supply (e.g., argon or nitrogen)

Procedure:

-

Reaction Setup: Assemble the reaction apparatus under an inert atmosphere. The flask should be charged with allyl phenyl ether and anhydrous toluene.

-

Catalyst Addition: Add the Karstedt's catalyst to the reaction mixture with stirring.

-

Addition of Dimethylchlorosilane: Slowly add the dimethylchlorosilane to the reaction mixture via the dropping funnel over a period of 1-2 hours. An exothermic reaction is expected, and the addition rate should be controlled to maintain the desired reaction temperature.

-

Reaction: After the addition is complete, heat the reaction mixture to 60-80°C and maintain this temperature for 2-4 hours, or until the reaction is complete as monitored by techniques such as GC or NMR.

-

Purification: Cool the reaction mixture to room temperature. The crude product can be purified by fractional distillation under reduced pressure to remove unreacted starting materials and any low-boiling byproducts. The boiling point of this compound is approximately 290.4°C at atmospheric pressure.[3]

dot graph "Hydrosilylation Workflow" { graph [layout=dot, rankdir=TB, splines=true, overlap=false, nodesep=0.5, ranksep=0.8]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Setup [label="Reaction Setup:\n- Allyl Phenyl Ether\n- Toluene\n- Inert Atmosphere", fillcolor="#FFFFFF", fontcolor="#202124"]; Catalyst [label="Add Karstedt's Catalyst", fillcolor="#FBBC05", fontcolor="#202124"]; Addition [label="Slowly Add\nDimethylchlorosilane", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reaction [label="Heat to 60-80°C\n(2-4 hours)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification:\nFractional Distillation\n(under vacuum)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End Product:\nthis compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Setup; Setup -> Catalyst; Catalyst -> Addition; Addition -> Reaction; Reaction -> Purification; Purification -> End; } caption: "Figure 2: General workflow for the hydrosilylation synthesis."

Alternative Synthetic Pathway: Grignard Reaction

While less common for this specific molecule, the Grignard reaction represents a fundamental and versatile method for the formation of silicon-carbon bonds and is a plausible alternative for the synthesis of this compound.

Reaction Overview

This pathway would involve two main steps:

-

Formation of the Grignard Reagent: 3-Phenoxypropyl bromide would be reacted with magnesium metal in a suitable ether solvent (e.g., diethyl ether or THF) to form 3-phenoxypropylmagnesium bromide.

-

Reaction with Dimethyldichlorosilane: The prepared Grignard reagent would then be reacted with dimethyldichlorosilane. The nucleophilic carbon of the Grignard reagent would attack the electrophilic silicon atom, displacing one of the chloride ions to form the desired product.

dot graph "Grignard Reaction Pathway" { graph [layout=dot, rankdir=LR, splines=true, overlap=false, nodesep=0.5, ranksep=1.2]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="3-Phenoxypropyl Bromide", fillcolor="#F1F3F4", fontcolor="#202124"]; Mg [label="Mg / Ether", fillcolor="#F1F3F4", fontcolor="#202124"]; Grignard [label="3-Phenoxypropyl-\nmagnesium Bromide", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; SiCl2 [label="Si(CH₃)₂Cl₂\n(Dimethyldichlorosilane)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="3-Phenoxypropyldimethyl-\nchlorosilane", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Grignard [label="+ Mg"]; Grignard -> Product [label="+ Si(CH₃)₂Cl₂"]; } caption: "Figure 3: Proposed Grignard reaction pathway."

Considerations and Challenges

While theoretically sound, the Grignard pathway presents several challenges. The Grignard reagent is highly reactive and sensitive to moisture and protic solvents. The reaction with dimethyldichlorosilane can also lead to the formation of a disubstituted byproduct, bis(3-phenoxypropyl)dimethylsilane, if the reaction conditions are not carefully controlled. The hydrosilylation route is generally preferred due to its higher atom economy and more straightforward purification.

Safety and Handling

Reactants:

-

Allyl Phenyl Ether: Combustible liquid. May be harmful if swallowed, in contact with skin, or if inhaled.[4]

-

Dimethylchlorosilane: Highly flammable liquid and vapor. Causes severe skin burns and eye damage. Toxic if inhaled. Reacts with water to produce flammable gases.

Product:

-

This compound: Causes severe skin burns and eye damage.

Precautions:

All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, must be worn. Reactions should be conducted under an inert atmosphere to prevent reactions with moisture and air.

Conclusion

The synthesis of this compound is most effectively achieved through the platinum-catalyzed hydrosilylation of allyl phenyl ether with dimethylchlorosilane. This method offers high yields and selectivity when performed under optimized conditions with high-purity starting materials. While the Grignard reaction presents a viable alternative, the hydrosilylation pathway is generally favored for its efficiency and process simplicity. A thorough understanding of the reaction mechanisms, potential side reactions, and safety precautions is essential for the successful and safe synthesis of this important chemical intermediate.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Decoding the Synthesis and Applications of this compound. Retrieved from [Link]

-

Gelest, Inc. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). US4584395A - Method for preparation of 3-chloropropyl-trichlorosilane.

- Google Patents. (n.d.). US20170197995A1 - Process for preparation of 3-methacryloxypropyldimethylchlorosilane in continuous flow reactor.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Connectivity: this compound as a Chemical Intermediate. Retrieved from [Link]

-

PubChem. (n.d.). Allyl phenyl ether. Retrieved from [Link]

Sources

3-Phenoxypropyldimethylchlorosilane chemical properties and structure

An In-depth Technical Guide to 3-Phenoxypropyldimethylchlorosilane: Structure, Properties, and Advanced Applications

Introduction

This compound (CAS No. 69733-73-9) is a specialized organosilicon compound that serves as a critical building block and surface modification agent in numerous advanced applications.[1] Its unique molecular architecture, combining a reactive chlorosilyl group with a flexible phenoxypropyl chain, makes it a versatile tool for researchers in materials science, organic synthesis, and chromatography. The reactive chloro-dimethylsilyl moiety provides a covalent attachment point to hydroxyl-bearing substrates, while the phenoxypropyl group imparts specific properties such as hydrophobicity, aromaticity, and thermal stability.[2][3]

This guide provides an in-depth exploration of the chemical properties, structure, reactivity, and field-proven applications of this compound, designed for researchers, scientists, and drug development professionals seeking to leverage its capabilities.

Molecular Structure and Physicochemical Properties

The structure of this compound is characterized by a central silicon atom bonded to two methyl groups, a chlorine atom, and a 3-phenoxypropyl chain. The key to its functionality lies in the polar, hydrolytically unstable Silicon-Chlorine (Si-Cl) bond, which is the primary site of reaction.[3]

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 69733-73-9 | [2][4][5] |

| Molecular Formula | C₁₁H₁₇ClOSi | [2][4][5] |

| Molecular Weight | 228.79 g/mol | [4][5] |

| Appearance | Colorless to light-yellow transparent liquid | [4] |

| Boiling Point | 90-92 °C @ 0.25 mmHg | [2][5] |

| 290.4 °C @ 760 mmHg (calculated) | [4] | |

| Density | 1.034 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.5052 | [2][5] |

| Flash Point | 108.2 °C | [4] |

| Hydrolytic Sensitivity | High: Reacts rapidly with moisture, water, and protic solvents. | [2][5] |

Spectroscopic Profile (Predicted)

While a publicly available, verified set of spectra for this specific compound is not readily accessible, its spectroscopic profile can be reliably predicted based on its functional groups and data from analogous structures.

-

¹H NMR Spectroscopy:

-

δ ~7.3 ppm (m, 2H): Protons on the aromatic ring meta to the oxygen.

-

δ ~6.9 ppm (m, 3H): Protons on the aromatic ring ortho and para to the oxygen.

-

δ ~4.0 ppm (t, 2H): Methylene protons adjacent to the phenoxy oxygen (O-CH₂).

-

δ ~1.9 ppm (m, 2H): Methylene protons in the middle of the propyl chain (Si-CH₂-CH₂).

-

δ ~0.9 ppm (t, 2H): Methylene protons adjacent to the silicon atom (Si-CH₂).

-

δ ~0.4 ppm (s, 6H): Protons of the two silicon-bound methyl groups (Si-(CH₃)₂).

-

-

¹³C NMR Spectroscopy:

-

δ ~158 ppm: Aromatic carbon directly bonded to oxygen (C-O).

-

δ ~129 ppm: Aromatic carbons meta to the oxygen.

-

δ ~121 ppm: Aromatic carbon para to the oxygen.

-

δ ~114 ppm: Aromatic carbons ortho to the oxygen.

-

δ ~70 ppm: Methylene carbon adjacent to the phenoxy oxygen (O-CH₂).

-

δ ~26 ppm: Methylene carbon in the middle of the propyl chain (Si-CH₂-CH₂).

-

δ ~15 ppm: Methylene carbon adjacent to the silicon atom (Si-CH₂).

-

δ ~-2 ppm: Carbons of the two silicon-bound methyl groups (Si-CH₃).

-

-

Infrared (IR) Spectroscopy:

-

3060-3040 cm⁻¹: Aromatic C-H stretch.

-

2960-2850 cm⁻¹: Aliphatic C-H stretch (propyl and methyl groups).

-

~1600, ~1500 cm⁻¹: Aromatic C=C ring stretches.

-

~1260 cm⁻¹: Si-CH₃ symmetric deformation (a characteristic sharp band for methylsilanes).

-

~1245 cm⁻¹: Aryl-O stretch (C-O).

-

~1100 cm⁻¹: Si-C stretch.

-

~800 cm⁻¹: Si-C rocking and Si-CH₃ rocking.

-

~500 cm⁻¹: Si-Cl stretch.

-

-

Mass Spectrometry (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z 228 (for ³⁵Cl) and 230 (for ³⁷Cl) would be expected, though it may be weak due to instability.

-

Major Fragments: Fragmentation would likely occur via cleavage of the propyl chain and bonds to silicon. Key expected fragments include:

-

m/z 213: Loss of a methyl group ([M-15]⁺).

-

m/z 135: Cleavage of the propyl-oxygen bond, leaving the [M-OPh]⁺ fragment.

-

m/z 94: Phenol cation ([PhOH]⁺).

-

m/z 93: Phenoxy radical cation ([PhO]⁺).

-

m/z 77: Phenyl cation ([C₆H₅]⁺).

-

-

Chemical Reactivity and Handling

The dominant feature of this compound's reactivity is the highly polarized Si-Cl bond. This bond is extremely susceptible to nucleophilic attack, particularly by water.[6][7]

Hydrolysis: Upon exposure to moisture, the compound rapidly hydrolyzes to form the corresponding silanol, which can then self-condense to form disiloxanes and higher-order siloxane oligomers.[8] This reaction releases corrosive hydrogen chloride (HCl) gas, which is a primary safety concern.[6][9]

Caption: Reaction pathway for the hydrolysis and condensation of chlorosilanes.

Safety and Handling:

-

Corrosive: Causes severe skin burns and eye damage due to its reactivity and the release of HCl upon contact with moisture.[10]

-

Water-Reactive: Reacts with water, steam, or moist air to produce heat and toxic, corrosive fumes of HCl.[6][9]

-

Handling: Must be handled under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[2] All glassware and solvents must be scrupulously dried before use.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[10][11]

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible substances like water, alcohols, acids, and bases.[11]

Representative Synthesis Protocol

The primary industrial route to this class of compounds is the platinum-catalyzed hydrosilylation of an alkene with a hydrosilane. The following is a representative protocol for the synthesis of this compound from allyl phenyl ether and dimethylchlorosilane.

Reaction: Allyl Phenyl Ether + Dimethylchlorosilane → this compound

Methodology:

-

Reactor Setup: A three-necked, round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. The entire apparatus is flame-dried under a stream of dry nitrogen to remove all traces of moisture.

-

Reagent Charging: The flask is charged with allyl phenyl ether (1.0 equivalent) and a suitable anhydrous solvent (e.g., toluene).

-

Catalyst Addition: A catalytic amount of Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex, ~10-20 ppm Pt) is added to the flask.

-

Causality: Platinum catalysts are highly efficient for hydrosilylation, promoting the addition of the Si-H bond across the C=C double bond with high selectivity for the terminal carbon (anti-Markovnikov addition), which prevents the formation of branched isomers.

-

-

Reactant Addition: Dimethylchlorosilane (1.1 equivalents) is added dropwise from the dropping funnel to the stirred solution at a rate that maintains a gentle reflux.

-

Causality: A slight excess of the silane ensures complete consumption of the more valuable allyl phenyl ether. The dropwise addition is crucial to control the exothermic reaction and prevent a dangerous temperature runaway.

-

-

Reaction Monitoring: The reaction is maintained at a gentle reflux (typically 60-80 °C) and monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Purification:

-

The reaction mixture is cooled to room temperature.

-

The crude product is purified by vacuum distillation. The low pressure (e.g., <1 mmHg) allows the high-boiling product to distill at a lower temperature, preventing thermal decomposition.

-

Causality: Distillation effectively removes the solvent, unreacted starting materials, and any high-molecular-weight side products, yielding the final product with high purity (>95%).

-

Applications in Research and Industry

The dual functionality of this compound makes it a valuable reagent in several fields.

Surface Modification and Coupling Agents

The Si-Cl group allows for the covalent attachment of the molecule to surfaces rich in hydroxyl groups, such as silica, glass, and metal oxides.[2] This process, known as silanization, transforms the properties of the substrate.

-

As a Coupling Agent: In composite materials, it acts as an interfacial adhesion promoter between inorganic fillers (like silica or glass fibers) and organic polymer matrices.[1] The silane end bonds to the filler, while the phenoxypropyl tail becomes entangled with or reacts into the polymer matrix, bridging the two dissimilar phases and leading to materials with enhanced mechanical strength and durability.[1][3]

-

Creating Hydrophobic Surfaces: The phenoxypropyl group is non-polar and aromatic. Grafting it onto a normally hydrophilic surface like glass renders the surface hydrophobic (water-repellent).[2]

Representative Protocol: Surface Modification of Silica Nanoparticles

-

Activation of Substrate: Silica nanoparticles are dried in a vacuum oven at 120 °C for 12 hours to remove physisorbed water. They are then dispersed in anhydrous toluene.

-

Causality: Removing adsorbed water is critical. Water would preferentially react with the chlorosilane in solution, preventing it from binding to the silica surface. Toluene is an excellent anhydrous solvent for this reaction.

-

-

Silanization Reaction: The silica-toluene suspension is heated to reflux. This compound (in excess, e.g., 5-10% w/w relative to silica) is added dropwise. The reaction is refluxed for 4-6 hours under a nitrogen atmosphere.

-

Causality: The reaction proceeds via nucleophilic attack of the surface silanol (Si-OH) groups on the silicon atom of the chlorosilane, displacing the chloride and forming a stable Si-O-Si bond. Refluxing provides the necessary activation energy.

-

-

Washing and Purification: The mixture is cooled, and the functionalized nanoparticles are collected by centrifugation. They are then washed repeatedly with fresh toluene and then ethanol to remove any unreacted silane and by-products (HCl).

-

Causality: Thorough washing is essential to ensure that only covalently bound silane remains, preventing misleading results in subsequent applications.

-

-

Final Drying: The purified, surface-modified silica nanoparticles are dried in a vacuum oven at 80 °C overnight.

Intermediate in Organic and Polymer Synthesis

The reactive nature of the Si-Cl bond makes it a versatile intermediate.[1][4] It can be reacted with alcohols, amines, and other nucleophiles to introduce the phenoxypropyldimethylsilyl group into a target molecule.

-

Protecting Group: It can be used to protect hydroxyl groups. The resulting silyl ether is stable to many reaction conditions but can be cleaved under specific conditions (e.g., with fluoride ions).

-

Polymer Chemistry: It can be used as a monomer or a modifier in the synthesis of specialty silicones and other high-performance polymers, imparting properties like thermal stability and flexibility.[3]

Derivatization Agent for Gas Chromatography (GC)

Many polar, non-volatile compounds (e.g., steroids, sugars, phenols) cannot be analyzed directly by GC. Derivatization is a chemical modification process that converts these analytes into more volatile and thermally stable forms.

This compound serves as a silylating agent. It reacts with active hydrogens (e.g., in -OH, -NH₂, -COOH groups) to replace them with a bulky, non-polar phenoxypropyldimethylsilyl group.[6][9]

Caption: Workflow for GC analysis using silylation derivatization.

Advantages of Derivatization with this Reagent:

-

Increased Volatility: Masks polar functional groups, reducing intermolecular hydrogen bonding and allowing the analyte to enter the gas phase at lower temperatures.

-

Improved Thermal Stability: Protects thermally labile groups from degrading in the hot GC injection port.

-

Enhanced Chromatographic Performance: The resulting derivatives are less polar and less likely to adsorb onto active sites in the GC column, resulting in sharper, more symmetrical peaks.

-

Structural Information: The mass spectrum of the silylated derivative can provide additional structural confirmation.

Conclusion

This compound is a highly versatile and reactive organosilane. Its utility stems from the strategic combination of a reactive Si-Cl handle for covalent attachment and a functional phenoxypropyl tail that modifies surface properties and molecular structures. For the materials scientist, it is a powerful tool for creating robust composites and functionalized surfaces. For the synthetic chemist, it serves as a valuable intermediate and protecting group. A thorough understanding of its reactivity, particularly its sensitivity to moisture, is paramount for its safe handling and successful application. As the demand for high-performance materials and complex molecular architectures continues to grow, the importance of specialized reagents like this compound in both academic research and industrial innovation is set to expand.

References

- Alfa Chemistry. (n.d.). CAS 69733-73-9 this compound.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Decoding the Synthesis and Applications of this compound. Retrieved from [Link]

-

Gelest, Inc. (n.d.). This compound. Retrieved from [Link]

-

Grokipedia. (n.d.). Chlorosilane. Retrieved from [Link]

-

PubChem. (n.d.). Chlorosilanes, toxic, corrosive, N.O.S. Retrieved from [Link]

- Valtavirta, M., et al. (2018). Analysis of the Gas Phase Reactivity of Chlorosilanes. The Journal of Physical Chemistry A.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Connectivity: this compound as a Chemical Intermediate. Retrieved from [Link]

-

Wikipedia. (n.d.). Chlorosilane. Retrieved from [Link]

-

Gelest, Inc. (2014). Safety Data Sheet: this compound. Retrieved from [Link]

- Hangzhou Jessica Chemicals Co., Ltd. (n.d.). Material Safety Data Sheet. Retrieved from a generic MSDS for similar products.

Sources

- 1. Surface Functionalization of Silica Nanoparticles: Strategies to Optimize the Immune-Activating Profile of Carrier Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US20170197995A1 - Process for preparation of 3-methacryloxypropyldimethylchlorosilane in continuous flow reactor - Google Patents [patents.google.com]

- 3. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 4. Synthesis and surface functionalization of silica nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. flex.flinders.edu.au [flex.flinders.edu.au]

- 6. WO2016005757A1 - Process for preparation of 3-methacryloxypropyldimethylchlorosilane in continuous flow reactor - Google Patents [patents.google.com]

- 7. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 8. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

The Versatility of 3-Phenoxypropyldimethylchlorosilane: A Technical Guide for Advanced Synthesis and Analysis

Introduction: Unveiling a Multifunctional Silane

3-Phenoxypropyldimethylchlorosilane (CAS Number 69733-73-9) is a versatile organosilicon compound that has emerged as a critical tool for researchers, particularly in the fields of organic synthesis and drug development. Its unique molecular architecture, featuring a reactive chlorosilyl group and a phenoxypropyl moiety, allows it to serve multiple functions, from a protecting group for sensitive functionalities to a derivatizing agent for enhancing analytical detection.[1][2] This guide provides an in-depth exploration of the core applications of this compound, complete with field-proven insights and detailed experimental protocols to empower scientists in their research endeavors.

The reactivity of this compound is centered around the silicon-chlorine bond. The chlorine atom is a good leaving group, making the silicon atom susceptible to nucleophilic attack by compounds containing active hydrogens, such as alcohols, amines, and thiols. This reactivity is the foundation for its use as a protecting group and a derivatizing agent. Furthermore, the phenoxypropyl chain imparts unique properties, including increased lipophilicity and potential for specific interactions, which can be leveraged in chromatographic separations and surface modification applications.[2]

| Property | Value |

| CAS Number | 69733-73-9 |

| Molecular Formula | C₁₁H₁₇ClOSi |

| Molecular Weight | 228.79 g/mol |

| Boiling Point | 118-120 °C at 0.5 mmHg |

| Density | 1.032 g/mL at 25 °C |

Core Application I: A Robust Protecting Group for Alcohols

In the intricate world of multi-step organic synthesis, the selective protection and deprotection of functional groups is paramount. This compound serves as an effective protecting group for hydroxyl moieties, converting them into stable 3-phenoxypropyldimethylsilyl (OPPDMS) ethers. This protection strategy is particularly valuable when the hydroxyl group needs to be shielded from strongly basic or nucleophilic reagents.

The formation of the silyl ether is typically achieved by reacting the alcohol with this compound in the presence of a mild base, such as imidazole or triethylamine, in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The base acts as a scavenger for the hydrochloric acid generated during the reaction.

The stability of the resulting OPPDMS ether is a key advantage. It is generally robust to a wide range of reaction conditions that would cleave more labile protecting groups. However, its removal can be readily accomplished under specific conditions, most commonly using a fluoride ion source such as tetrabutylammonium fluoride (TBAF). The high affinity of silicon for fluoride drives the cleavage of the Si-O bond, regenerating the alcohol.

Experimental Protocol: Protection of a Primary Alcohol

This protocol describes the protection of benzyl alcohol as a model primary alcohol.

Materials:

-

Benzyl alcohol

-

This compound

-

Imidazole

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

To a stirred solution of benzyl alcohol (1.0 eq) and imidazole (1.5 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add this compound (1.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to yield the pure benzyl (3-phenoxypropyl)dimethylsilyl ether.

Experimental Protocol: Deprotection of a (3-Phenoxypropyl)dimethylsilyl Ether

This protocol outlines the cleavage of the OPPDMS group to regenerate the parent alcohol.

Materials:

-

Benzyl (3-phenoxypropyl)dimethylsilyl ether

-

Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

-

Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

To a stirred solution of the silyl ether (1.0 eq) in THF at room temperature, add TBAF solution (1.2 eq).

-

Stir the reaction mixture for 1-3 hours, monitoring the deprotection by TLC.

-

Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the pure benzyl alcohol.

Core Application II: Derivatizing Agent for Chromatographic Analysis

In the realm of analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS), the derivatization of polar analytes is a common strategy to enhance their volatility, thermal stability, and chromatographic behavior.[3] this compound is an excellent derivatizing agent for compounds containing active hydrogens, such as alcohols, phenols, and amines.

The resulting silyl derivatives are more volatile and less polar than the parent compounds, leading to improved peak shapes and reduced tailing on common GC columns. The introduction of the phenoxypropyl group also increases the molecular weight of the analyte, which can be advantageous in mass spectrometry by shifting the molecular ion to a higher, less crowded region of the mass spectrum. This can aid in the unambiguous identification of the analyte in complex matrices. A similar compound, phenyldimethylchlorosilane, has been successfully used to derivatize pinacolyl alcohol for enhanced GC-MS detection.[4]

Experimental Protocol: Derivatization of a Steroid for GC-MS Analysis

This protocol provides a general procedure for the derivatization of a hydroxyl-containing steroid, such as testosterone, for GC-MS analysis.

Materials:

-

Steroid standard (e.g., testosterone)

-

This compound

-

Pyridine (anhydrous)

-

Anhydrous solvent (e.g., acetonitrile or ethyl acetate)

-

Heating block or water bath

-

GC vials

-

Nitrogen gas supply for evaporation

Procedure:

-

Accurately weigh a small amount of the steroid standard (e.g., 1 mg) into a clean, dry reaction vial.

-

Dissolve the standard in a small volume of anhydrous solvent (e.g., 100 µL of acetonitrile).

-

Add an excess of anhydrous pyridine (e.g., 50 µL).

-

Add an excess of this compound (e.g., 50 µL).

-

Seal the vial tightly and heat at 60-70 °C for 30-60 minutes.

-

After cooling to room temperature, evaporate the solvent and excess reagents to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS injection.

Core Application III: Surface Modification of Silica-Based Materials

The ability to tailor the surface chemistry of materials is crucial in many areas of drug development and analysis, including solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC). This compound can be used to functionalize silica-based materials, such as silica gel or glass beads, to create a hydrophobic surface with unique separation properties.[5]

The reaction involves the covalent bonding of the silane to the silanol groups (Si-OH) on the silica surface. This process, known as silanization, effectively masks the polar silanol groups and introduces the phenoxypropyl moiety, resulting in a reversed-phase-like stationary phase. The phenyl group in the bonded phase can provide π-π interactions with analytes containing aromatic rings, offering a different selectivity compared to traditional alkyl-bonded phases like C8 or C18.[6][7]

Experimental Protocol: Functionalization of Silica Gel for Chromatography

This protocol describes the surface modification of silica gel for use as a stationary phase in chromatography.

Materials:

-

Silica gel (chromatography grade)

-

This compound

-

Anhydrous toluene

-

Triethylamine

-

Methanol

-

Standard reflux apparatus

-

Sintered glass funnel

Procedure:

-

Activate the silica gel by heating at 150 °C for 4 hours under vacuum to remove adsorbed water.

-

In a round-bottom flask, suspend the activated silica gel in anhydrous toluene under an inert atmosphere.

-

Add triethylamine (as an acid scavenger) to the suspension.

-

Add this compound to the stirred suspension.

-

Heat the mixture to reflux and maintain for 12-24 hours.

-

After cooling to room temperature, collect the functionalized silica gel by filtration using a sintered glass funnel.

-

Wash the silica gel sequentially with toluene, methanol, and diethyl ether to remove unreacted reagents and byproducts.

-

Dry the modified silica gel under vacuum. The resulting material can be packed into a chromatography column.

Core Application IV: A Versatile Intermediate in Pharmaceutical Synthesis

The reactive nature of this compound makes it a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[2] The phenoxypropyl group can be a key structural motif in a target molecule, and this reagent provides an efficient way to introduce it.

The chlorosilyl group can be displaced by a variety of nucleophiles, allowing for the formation of Si-C, Si-N, and Si-S bonds. This versatility enables chemists to incorporate the phenoxypropyldimethylsilyl group into a wide range of organic frameworks. While specific examples in the public domain are often proprietary, the general synthetic utility is clear from its chemical structure and reactivity.

Conceptual Synthetic Pathway

Conclusion: A Multifaceted Tool for the Modern Scientist

This compound is a powerful and versatile reagent with a broad spectrum of applications in organic synthesis and analysis. Its utility as a protecting group, a derivatizing agent, a surface modifier, and a synthetic intermediate makes it an invaluable addition to the toolkit of any researcher in drug discovery and development. The protocols and insights provided in this guide are intended to serve as a practical resource for harnessing the full potential of this remarkable compound. As with any reactive chemical, appropriate safety precautions should always be taken when handling this compound.

References

- Albo, R. L. F., Valdez, C. A., Leif, R. N., Mulcahy, H. A., & Koester, C. (2014). Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 406(21), 5231–5234.

-

Gelest, Inc. (n.d.). This compound. Retrieved from [Link]

-

Dr. Maisch GmbH. (n.d.). ReproSil Mixed-Mode. Retrieved from [Link]

- LCGC International. (2023).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Decoding the Synthesis and Applications of this compound.

- Albo, R. L. F., Valdez, C. A., Leif, R. N., Mulcahy, H. A., & Koester, C. (2014).

- Khan, A. T., & Mondal, E. (2003). A mild and efficient method for the deprotection of t-butyldimethylsilyl (TBDMS) ethers using a catalytic amount of acetyl chloride in dry methanol. Synlett, (5), 694-698.

- Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage.

- Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage.

- Patsnap. (2013).

- Philippine Journal of Science. (2020).

- Reinventing Silica Modification for Long-Lasting HPLC Columns. (2023).

- Sigma-Aldrich. (n.d.).

- Liu, R. H., & Lin, C. C. (1998). Chemical derivatization for the analysis of drugs by GC-MS-a conceptual review. Journal of food and drug analysis, 6(3), 2.

- TCI Chemicals. (n.d.). Protecting Agents.

- Wikipedia. (n.d.). Ether cleavage.

Sources

- 1. US20170197995A1 - Process for preparation of 3-methacryloxypropyldimethylchlorosilane in continuous flow reactor - Google Patents [patents.google.com]

- 2. Surface Functionalization of Silica Nanoparticles: Strategies to Optimize the Immune-Activating Profile of Carrier Platforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US10617668B2 - Pharmaceutical formulations - Google Patents [patents.google.com]

- 4. americanlaboratory.com [americanlaboratory.com]

- 5. Surface Modification of Silica Particles with Adhesive Functional Groups or Their Coating with Chitosan to Improve the Retention of Toothpastes in the Mouth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. ijarsct.co.in [ijarsct.co.in]

An In-Depth Technical Guide to 3-Phenoxypropyldimethylchlorosilane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Phenoxypropyldimethylchlorosilane, a versatile organosilicon compound. We will delve into its fundamental chemical properties, synthesis considerations, and diverse applications, with a particular focus on its role as a chemical intermediate in various scientific fields.

Section 1: Compound Identification and Physicochemical Properties

This compound is an organochlorosilane characterized by a phenoxypropyl group attached to a dimethylchlorosilyl moiety. This unique structure makes it a valuable reagent in organic synthesis and material science.

Molecular Formula: C₁₁H₁₇ClOSi[1][2][3][4]

Molecular Weight: 228.78 g/mol [1][4]

Key Identifiers:

-

IUPAC Name: chloro-dimethyl-(3-phenoxypropyl)silane[1]

-

Synonyms: (3-DIMETHYLCHLOROSILYLPROPOXY)BENZENE, Chlordimethyl-(3-phenoxy)propylsilane[1][2][3]

The physicochemical properties of this compound are summarized in the table below:

| Property | Value | Source(s) |

| Appearance | Transparent liquid | [1] |

| Boiling Point | 90-92 °C at 0.25 mmHg; 290.4 °C at 760 mmHg | [1][2][4] |

| Density | 1.009 - 1.034 g/mL | [1][2][4] |

| Refractive Index | 1.5052 | [2][4] |

| Flash Point | 108.2 °C | [1] |

| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents | [2] |

Section 2: Synthesis and Reactivity

The synthesis of this compound generally involves the reaction of appropriate chlorosilanes with phenoxy-containing precursors.[5] The purity of the final product is crucial for its successful application, especially in sensitive areas like pharmaceutical synthesis.[5]

The key to its functionality lies in its molecular structure. The presence of a highly reactive chlorosilyl group allows it to readily participate in substitution and coupling reactions.[6] This reactivity is fundamental to its role as a chemical intermediate, enabling the introduction of the phenoxypropyl moiety into a wide range of organic molecules.[5][6]

Caption: Role as a chemical intermediate in synthesis.

Section 4: Safety, Handling, and Storage

This compound is a reactive compound that requires careful handling.

Hazards:

-

Causes severe skin burns and eye damage. [3]* Reacts rapidly with moisture, water, and protic solvents. [2]* Vapors may form an explosive mixture with air. Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated area, preferably under a fume hood. [7]* Wear appropriate protective gloves, clothing, and eye/face protection. [3][7]* Avoid contact with skin and eyes. [7]* Keep away from heat, sparks, open flames, and other sources of ignition. [7]* Wash hands thoroughly after handling. [3][7] Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area. [7][8]* Protect from moisture. [7]* Keep away from incompatible substances such as moisture, strong oxidizing agents, strong acids, and strong bases. [7]

Section 5: Experimental Protocol - Example of Surface Modification

The following is a generalized protocol for the hydrophobic surface modification of a silica-based substrate using this compound. This process leverages the reactivity of the chlorosilyl group with surface hydroxyls.

Objective: To create a hydrophobic surface on a glass slide by forming a self-assembled monolayer.

Materials:

-

This compound

-

Anhydrous toluene

-

Glass microscope slides

-

Piranha solution (use with extreme caution)

-

Deionized water

-

Nitrogen gas stream

-

Oven

Methodology:

-

Substrate Cleaning and Activation:

-

Clean glass slides by sonicating in deionized water and then ethanol.

-

Dry the slides under a stream of nitrogen.

-

Activate the surface by immersing the slides in Piranha solution for 30 minutes to generate hydroxyl groups. (CAUTION: Piranha solution is extremely corrosive and reactive).

-

Rinse the slides thoroughly with deionized water and dry in an oven at 120 °C for 1 hour.

-

-

Silanization Reaction:

-

In a moisture-free environment (e.g., a glove box), prepare a 1% (v/v) solution of this compound in anhydrous toluene.

-

Immerse the activated and dried glass slides in the silane solution.

-

Allow the reaction to proceed for 2-4 hours at room temperature. The chlorosilyl groups will react with the surface hydroxyls.

-

-

Post-Reaction Cleaning:

-

Remove the slides from the silane solution.

-

Rinse the slides with fresh anhydrous toluene to remove any unreacted silane.

-

Further sonicate the slides in toluene for 5 minutes.

-

-

Curing and Finalization:

-

Dry the coated slides under a stream of nitrogen.

-

Cure the slides in an oven at 120 °C for 1 hour to ensure a stable, cross-linked monolayer.

-

The surface should now exhibit hydrophobic properties.

-

References

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound | 69733-73-9 [amp.chemicalbook.com]

- 3. gelest.com [gelest.com]

- 4. This compound - Gelest, Inc. [gelest.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. couplingagentses.com [couplingagentses.com]

- 8. chinacouplingagents.com [chinacouplingagents.com]

- 9. This compound | 69733-73-9 [amp.chemicalbook.com]

Spectroscopic data of 3-Phenoxypropyldimethylchlorosilane (NMR, FTIR)

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Phenoxypropyldimethylchlorosilane

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No. 69733-73-9), a bifunctional organosilane of significant interest in materials science and organic synthesis. As a reactive chlorosilane, its structural integrity is paramount for subsequent applications. This document outlines detailed methodologies for acquiring and interpreting Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Fourier-Transform Infrared (FTIR) spectra. The discussion emphasizes the causal relationships between molecular structure and spectral features, providing researchers and drug development professionals with a robust framework for quality control and structural verification.

Introduction: The Analytical Imperative for a Reactive Silane

This compound is a versatile chemical intermediate characterized by a reactive chlorosilyl moiety and a phenoxypropyl group. This unique combination allows it to act as a linker, surface modifier, or protecting group. The presence of the Si-Cl bond, however, makes the compound highly susceptible to hydrolysis. Therefore, rigorous spectroscopic characterization is not merely a procedural step but a critical validation of material quality, ensuring the absence of hydrolysis byproducts (such as siloxanes) that could compromise experimental outcomes. This guide employs ¹H NMR, ¹³C NMR, and FTIR spectroscopy as orthogonal techniques to provide an unambiguous structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map the connectivity and chemical environment of every atom in the this compound molecule.

Experimental Protocol: NMR Analysis

Given the moisture sensitivity of the Si-Cl bond, all sample preparation must be conducted under anhydrous conditions.

Methodology:

-

Solvent Selection: Use a dry, deuterated aprotic solvent. Deuterated chloroform (CDCl₃) is an excellent choice due to its good dissolving power for organosilanes and minimal interference in the regions of interest.[1][2] Ensure the solvent is from a freshly opened ampoule or has been dried over molecular sieves.

-

Sample Preparation: In a nitrogen-purged glovebox or using Schlenk techniques, accurately weigh approximately 10-20 mg of this compound directly into a dry NMR tube.

-

Solvent Addition: Add ~0.6 mL of deuterated solvent (e.g., CDCl₃) to the NMR tube.

-

Standard: Tetramethylsilane (TMS) is typically used as the internal standard, with its signal set to 0.00 ppm.[2][3] Modern spectrometers can also lock onto the residual solvent signal (e.g., CHCl₃ at 7.26 ppm for ¹H NMR; CDCl₃ at 77.16 ppm for ¹³C NMR).[2]

-

Acquisition: Acquire the spectra on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal resolution. For ¹³C NMR, proton decoupling is employed to simplify the spectrum to single lines for each unique carbon environment.[4]

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum provides a quantitative map of the different types of protons in the molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration (relative number of protons) are key to assigning each signal.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Assigned Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

| Si-(CH ₃)₂ (a) | 0.4 - 0.6 | Singlet (s) | 6H | Protons on methyl groups attached to silicon are highly shielded and appear far upfield. |

| Si-CH ₂- (b) | 0.9 - 1.1 | Triplet (t) | 2H | Aliphatic protons adjacent to the silicon atom. Split into a triplet by the neighboring -CH₂- group (c). |

| -CH₂-CH ₂-CH₂- (c) | 1.9 - 2.1 | Pentet (p) | 2H | Methylene group flanked by two other methylene groups (b and d), resulting in complex splitting that often appears as a pentet. |

| O-CH ₂- (d) | 3.9 - 4.1 | Triplet (t) | 2H | Protons on the carbon attached to the electronegative oxygen of the phenoxy group are deshielded and shifted downfield. Split into a triplet by group (c).[5] |

| Ar-H (para) (g) | 6.9 - 7.0 | Triplet (t) | 1H | The proton at the para position of the phenoxy ring is shielded relative to the ortho/meta protons. |

| Ar-H (ortho) (e) | 6.8 - 6.9 | Doublet (d) | 2H | Protons at the ortho positions of the phenoxy ring. |

| Ar-H (meta) (f) | 7.2 - 7.4 | Triplet (t) | 2H | Protons at the meta positions are deshielded compared to the ortho/para positions due to inductive and resonance effects.[6] |

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary slightly.

¹³C NMR Spectroscopy: The Carbon Framework

The proton-decoupled ¹³C NMR spectrum reveals a single peak for each chemically distinct carbon atom, providing a clear count of the non-equivalent carbons and information about their chemical nature (alkane, aromatic, bonded to heteroatoms).[7]

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Assigned Carbon (Label) | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| Si-(C H₃)₂ (A) | -1.0 - 2.0 | Methyl carbons attached to silicon are highly shielded and can even appear at negative ppm values relative to TMS. |

| Si-C H₂- (B) | 15 - 20 | Aliphatic carbon directly bonded to silicon. |

| -CH₂-C H₂-CH₂- (C) | 25 - 30 | Central methylene carbon of the propyl chain. |

| O-C H₂- (D) | 68 - 72 | Carbon bonded to the highly electronegative phenoxy oxygen is significantly deshielded.[8] |

| Ar-C (ortho) (E) | 114 - 116 | Aromatic carbons at the ortho position. |

| Ar-C (para) (G) | 120 - 122 | Aromatic carbon at the para position. |

| Ar-C (meta) (F) | 129 - 131 | Aromatic carbons at the meta position. |

| Ar-C -O (H) | 158 - 160 | The ipso-carbon, directly attached to the ether oxygen, is the most deshielded of the aromatic carbons.[9] |

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FTIR Analysis

Due to the compound's liquid state and reactivity, Attenuated Total Reflectance (ATR) is the preferred method as it requires minimal sample preparation.

Methodology:

-

Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric CO₂ and H₂O signals from the sample spectrum.

-

Sample Application: Apply a single drop of neat this compound directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum, typically over a range of 4000–400 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable dry solvent (e.g., hexane or isopropanol) immediately after analysis to prevent residue buildup.

Interpretation of the FTIR Spectrum

The FTIR spectrum confirms the presence of all key structural components of the molecule. The absence of a broad absorption band around 3300 cm⁻¹ is a key indicator that the Si-Cl bond has not hydrolyzed to a Si-OH group.[10]

Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3060 - 3040 | C-H Stretch | Aromatic C-H |

| 2960 - 2850 | C-H Stretch | Aliphatic C-H (propyl chain, methyl groups) |

| 1595 & 1495 | C=C Stretch | Aromatic ring skeletal vibrations |

| 1245 | =C-O-C Stretch | Aryl-alkyl ether, asymmetric stretch |

| 1110 - 1085 | Si-O-C Stretch | While not directly present, this region is important to monitor for potential hydrolysis/condensation byproducts.[11] |

| 1260 | Si-CH₃ Bend | Symmetric deformation of methyl groups on silicon |

| 840 - 800 | Si-C Stretch / Si-CH₃ Rock | Rocking vibration of methyl groups on silicon |

| 520 - 450 | Si-Cl Stretch | Stretch of the silicon-chlorine bond. This is a key peak confirming the compound's integrity. |

Integrated Analytical Workflow

The confirmation of the structure and purity of this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques. The following workflow provides a logical pathway for this analysis.

Caption: Spectroscopic analysis workflow for this compound.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and FTIR spectroscopy provides a definitive analytical toolkit for the characterization of this compound. ¹H and ¹³C NMR data confirm the precise arrangement of the carbon-hydrogen framework, including the propyl linker, dimethylsilyl group, and phenoxy ring. FTIR spectroscopy serves as a rapid and essential tool for verifying the presence of key functional groups, most notably the crucial Si-Cl bond, and for screening for undesirable hydrolysis byproducts. The methodologies and interpretative frameworks presented in this guide offer a reliable system for ensuring the quality and structural integrity of this reactive silane, which is fundamental to its successful application in research and development.

References

-

ResearchGate. "The FT‐IR spectra of (a) (3‐chloropropyl)trimethoxysilane..." ResearchGate. Available at: [Link]

-

NMRDB.org. "Predict 13C carbon NMR spectra". NMRDB.org. Available at: [Link]

-

Doc Brown's Advanced Organic Chemistry. "low/high resolution 1H proton nmr spectrum of 1-methoxypropane". docbrown.info. Available at: [Link]

-

PubMed Central (PMC). "Development of Improved Spectrophotometric Assays for Biocatalytic Silyl Ether Hydrolysis". National Center for Biotechnology Information. Available at: [Link]

-

MDPI. "A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Formation". MDPI. Available at: [Link]

-

NIST WebBook. "Phenethyltrichlorosilane". National Institute of Standards and Technology. Available at: [Link]

-

ResearchGate. "Comparison of Trichlorosilane and Trichlorogermane Decomposition on Silicon Surfaces Using FTIR Spectroscopy". ResearchGate. Available at: [Link]

-

University of Regensburg. "Chemical shifts". University of Regensburg. Available at: [Link]

-

ResearchGate. "FTIR spectra of (a) (3‐aminopropyl)triethoxysilane (b) S‐OFX, and (c)...". ResearchGate. Available at: [Link]

-

ACS Publications. "Trapping Experiments on a Trichlorosilanide Anion: a Key Intermediate of Halogenosilane Chemistry". American Chemical Society. Available at: [Link]

-

Drawell. "Sample Preparation for FTIR Analysis". Drawell. Available at: [Link]

-

Michigan State University Chemistry. "Proton NMR Table". Michigan State University. Available at: [Link]

-

MDPI. "Development of Improved Spectrophotometric Assays for Biocatalytic Silyl Ether Hydrolysis". MDPI. Available at: [Link]

-

University of the West Indies. "Sample preparation for FT-IR". The University of the West Indies at Mona, Jamaica. Available at: [Link]

-

ResearchGate. "The FTIR spectra of 3-mercaptopropyltrimethoxysilane from 4000 to 600 cm". ResearchGate. Available at: [Link]

-

ACS Publications. "New Silyl Ether Reagents for the Absolute Stereochemical Determination of Secondary Alcohols". American Chemical Society. Available at: [Link]

-

PubMed Central (PMC). "Expanding the chemical space of enol silyl ethers: catalytic dicarbofunctionalization enabled by iron catalysis". National Center for Biotechnology Information. Available at: [Link]

-

Oregon State University. "13C NMR Chemical Shift". Oregon State University. Available at: [Link]

-

University of Wisconsin-Madison. "Notes on NMR Solvents". University of Wisconsin-Madison. Available at: [Link]

-

PubMed Central (PMC). "Adsorption Behaviors of Chlorosilanes, HCl, and H2 on the Si(100) Surface: A First-Principles Study". National Center for Biotechnology Information. Available at: [Link]

-

University of Puget Sound. "13C-NMR". University of Puget Sound. Available at: [Link]

-

NIST WebBook. "Silane, dimethoxydiphenyl-". National Institute of Standards and Technology. Available at: [Link]

-

ResearchGate. "FTIR spectra characteristic peaks data of 3-aminopropyl triethoxysilane (APTES)...". ResearchGate. Available at: [Link]

-

NP-MRD. "1H NMR Spectrum (1D, 900 MHz, H2O, predicted)". Natural Products Magnetic Resonance Database. Available at: [Link]

-

Zenodo. "Predicted carbon-13 NMR data of Natural Products (PNMRNP)". Zenodo. Available at: [Link]

-

MDPI. "Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds...". MDPI. Available at: [Link]

-

ResearchGate. "Infrared spectra of (a) fac-[Re(CO) 3 (dpk)Cl], (b) cis[Re(CO) 3 {(C 5...". ResearchGate. Available at: [Link]

-

ResearchGate. "FTIR spectra of gases evolved from (a) CH 3 NH 3 Cl and (b) CH 3...". ResearchGate. Available at: [Link]

-

Chemistry LibreTexts. "Interpreting C-13 NMR Spectra". Chemistry LibreTexts. Available at: [Link]

-

Chemistry LibreTexts. "Interpreting C-13 NMR Spectra". Chemistry LibreTexts. Available at: [Link]

-

NIST WebBook. "Silane, trimethoxy[3-(oxiranylmethoxy)propyl]-". National Institute of Standards and Technology. Available at: [Link]

-

University of Massachusetts Lowell. "13C Spectroscopy". University of Massachusetts Lowell. Available at: [Link]-13c-spectroscopy.pdf)

Sources

- 1. NMR Solvents [sigmaaldrich.com]

- 2. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 3. low/high resolution 1H proton nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propyl ether 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chem.uoi.gr [chem.uoi.gr]

- 5. Proton NMR Table [www2.chemistry.msu.edu]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reaction of 3-Phenoxypropyldimethylchlorosilane with Hydroxyl Groups

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic use of protecting groups is paramount. Silyl ethers are a cornerstone of this strategy, offering a robust yet reversible means of masking the reactivity of hydroxyl groups. Among the diverse array of silylating agents, 3-Phenoxypropyldimethylchlorosilane stands out due to the unique properties imparted by its phenoxypropyl moiety. This guide provides a comprehensive exploration of the reaction mechanism of this compound with hydroxyl groups, offering field-proven insights and detailed protocols for its effective application.

This compound is a versatile organosilicon compound utilized as a key intermediate in the synthesis of complex molecules, including pharmaceuticals and advanced polymers.[1][2] Its utility stems from the reactive chlorosilyl group, which allows for the facile introduction of the phenoxypropyldimethylsilyl group onto molecules bearing hydroxyl functionalities.[1][2] Understanding the nuances of this reaction is critical for optimizing synthetic routes and achieving desired molecular architectures.

The Core Reaction Mechanism: A Nucleophilic Substitution at Silicon

The fundamental reaction between this compound and a hydroxyl group (e.g., an alcohol) is a nucleophilic substitution at the silicon atom, proceeding primarily through an SN2-type mechanism.[3] This process is typically facilitated by a base.

The reaction can be broken down into two key steps:

-

Activation of the Hydroxyl Group: In the presence of a suitable base, the hydroxyl proton is abstracted, forming a more nucleophilic alkoxide. Common bases for this purpose include tertiary amines such as triethylamine or imidazole.[4][5] The choice of base is critical, as its role extends beyond simple proton scavenging to potentially acting as a nucleophilic catalyst.[5]

-

Nucleophilic Attack and Displacement: The resulting alkoxide attacks the electrophilic silicon center of the this compound. This concerted step involves the formation of a new silicon-oxygen bond and the simultaneous cleavage of the silicon-chlorine bond. The chloride ion is expelled as a leaving group, which then typically forms a salt with the protonated base.[3]

The overall transformation results in the formation of a stable 3-phenoxypropyldimethylsilyl ether and a hydrochloride salt of the base.[4]

The Influence of the 3-Phenoxypropyl Group

While the core mechanism is consistent with that of other chlorosilanes, the 3-phenoxypropyl substituent introduces specific steric and electronic effects that can influence the reaction kinetics and the properties of the resulting silyl ether. The phenoxy group, being electron-withdrawing, can have a modest impact on the electrophilicity of the silicon atom. However, the three-carbon propyl chain provides significant steric bulk, which can influence the selectivity of the silylation reaction, particularly with substrates possessing multiple hydroxyl groups of varying steric hindrance.[3] Generally, bulkier silyl groups exhibit a preference for reacting with less sterically hindered primary alcohols over secondary or tertiary alcohols.[3]

Key Factors Influencing the Silylation Reaction

The efficiency and selectivity of the reaction between this compound and hydroxyl groups are governed by several critical parameters.

-

Substrate Structure: The steric hindrance around the hydroxyl group is a primary determinant of the reaction rate. Primary alcohols react more readily than secondary alcohols, which in turn are more reactive than tertiary alcohols.[6]

-

Choice of Base: The basicity and nucleophilicity of the chosen base are crucial. Imidazole and its derivatives are often preferred as they can act as nucleophilic catalysts, forming a highly reactive silylimidazolium intermediate.[5][7] Tertiary amines like triethylamine are effective proton scavengers.[6]

-

Solvent: The reaction is typically carried out in aprotic polar solvents such as dimethylformamide (DMF), dichloromethane (DCM), or acetonitrile.[6][8] DMF is a particularly effective solvent as it can also act as a catalyst in silylation reactions.[9]

-

Temperature: The reaction is often conducted at room temperature.[10] However, for less reactive alcohols or to enhance selectivity, cooling the reaction mixture may be beneficial.[11]

Experimental Protocol: Silylation of a Primary Alcohol

This section provides a detailed, step-by-step methodology for the silylation of a primary alcohol using this compound. This protocol is based on established procedures for similar silyl chlorides.[10][11]

Materials:

-

Primary alcohol substrate

-

This compound (1.2 equivalents)

-

Imidazole (2.5 equivalents)

-

Anhydrous Dimethylformamide (DMF)

-

Diatomaceous earth

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexanes

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol substrate in anhydrous DMF to a concentration of 0.1-0.5 M in a clean, dry flask equipped with a magnetic stir bar.

-

Addition of Base: Add imidazole (2.5 equivalents) to the solution and stir until it is fully dissolved.

-

Addition of Silylating Agent: Slowly add this compound (1.2 equivalents) to the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup:

-

Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the solution through a pad of diatomaceous earth and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 3-phenoxypropyldimethylsilyl ether.

-

Spectroscopic Characterization of the Silyl Ether Product

The successful formation of the 3-phenoxypropyldimethylsilyl ether can be confirmed by standard spectroscopic techniques.

-

1H NMR Spectroscopy: The 1H NMR spectrum will show characteristic signals for the protons of the 3-phenoxypropyl group. Protons on the carbon adjacent to the ether oxygen typically appear in the range of 3.4-4.5 ppm.[5][12] The dimethylsilyl protons will appear as a singlet, typically upfield.

-

13C NMR Spectroscopy: The carbon atoms of the propyl chain attached to the silicon and the phenoxy group will have distinct chemical shifts. Ether carbon atoms generally resonate in the 50-80 ppm range.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by the absence of a broad O-H stretching band from the starting alcohol and the presence of a strong C-O stretching absorption between 1000 and 1300 cm-1.[12][13] Phenyl alkyl ethers typically show two strong C-O stretching absorbances around 1050 and 1250 cm-1.[14]

Deprotection of 3-Phenoxypropyldimethylsilyl Ethers

A key advantage of silyl ethers as protecting groups is their stability under many reaction conditions and their facile removal when desired.[12] The 3-phenoxypropyldimethylsilyl group can be cleaved using standard deprotection protocols.

-

Fluoride-Based Reagents: The most common method for cleaving silyl ethers is treatment with a fluoride ion source, such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).[6] The high affinity of fluoride for silicon drives this reaction.

-

Acidic Conditions: Silyl ethers can also be cleaved under acidic conditions, for example, using a solution of acetic acid in a mixture of THF and water.[15] The stability of the silyl ether to acidic conditions is influenced by the steric bulk around the silicon atom.[3]

Quantitative Data Summary

| Parameter | Value/Condition | Rationale/Reference |

| Substrate | Primary Alcohol | Less sterically hindered, leading to faster reaction rates.[6] |

| Silylating Agent | This compound | 1.2 equivalents to ensure complete conversion of the substrate.[11] |

| Base | Imidazole | 2.5 equivalents; acts as a proton scavenger and nucleophilic catalyst.[11] |

| Solvent | Anhydrous DMF | Aprotic polar solvent that can also catalyze the reaction.[9] |

| Temperature | Room Temperature | Sufficient for most primary alcohols.[10] |

| Reaction Time | 1-12 hours | Dependent on the specific substrate; monitored by TLC or LC-MS. |

| Typical Yield | >85% | High yields are expected for the silylation of primary alcohols. |

Visualizations

Reaction Mechanism

Caption: SN2 mechanism of hydroxyl silylation.

Experimental Workflow

Caption: Step-by-step experimental workflow.

References

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 7. researchgate.net [researchgate.net]

- 8. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 9. researchgate.net [researchgate.net]

- 10. General Silylation Procedures - Gelest [technical.gelest.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. CH 336: Ether Spectroscopy [sites.science.oregonstate.edu]

- 14. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 15. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]

The Solubility Profile of 3-Phenoxypropyldimethylchlorosilane: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the solubility of 3-phenoxypropyldimethylchlorosilane in common organic solvents. As a versatile organosilicon compound, its utility in organic synthesis and polymer chemistry is critically dependent on its behavior in solution.[1][2] This document offers a detailed examination of the molecular features influencing its solubility, predicted solubility in various solvent classes, and a robust experimental protocol for determining precise solubility parameters. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound in their work.

Introduction to this compound and its Solubility

This compound is a unique bifunctional molecule characterized by a reactive chlorosilyl group and a phenoxypropyl moiety.[1] This structure allows it to act as a crucial intermediate, bridging organic and inorganic materials.[1] The compound's high reactivity, particularly of the chlorosilyl group, is key to its function in substitution and coupling reactions.[1] Understanding its solubility is paramount for optimizing reaction conditions, ensuring homogeneity of reaction mixtures, and developing stable formulations. The choice of solvent can significantly influence reaction kinetics and the physical properties of resulting polymers.

Physicochemical Properties Influencing Solubility

The solubility of this compound is governed by its molecular structure and the interplay of intermolecular forces. Key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇ClOSi | [3][4] |

| Molecular Weight | 228.78 g/mol | [3][4] |

| Appearance | Transparent liquid | [3] |

| Boiling Point | 90-92 °C at 0.25 mmHg | [4] |

| Density | 1.034 g/mL | [4] |

| Key Structural Features | - Reactive Si-Cl bond- Flexible propyl chain- Aromatic phenoxy group- Two methyl groups on silicon | [1] |

The molecule possesses both non-polar (phenoxypropyl group, dimethylsilyl groups) and highly polar, reactive (chlorosilyl) components. This amphiphilic nature dictates its solubility behavior, favoring solvents that can accommodate these different characteristics. The principle of "like dissolves like" is a useful starting point for predicting solubility.[5]

Predicted Solubility in Organic Solvents

While specific quantitative solubility data for this compound is not widely published, we can predict its behavior based on the known chemistry of chlorosilanes and the properties of common organic solvents.

Protic Solvents (e.g., Water, Alcohols, Carboxylic Acids)

Predicted Solubility: Insoluble and Reactive